Prasterone enanthate

Pharmacokinetics Depot Formulation Half-life

Unmodified DHEA requires daily dosing due to its 15-38 min half-life, introducing experimental variability. Prasterone enanthate eliminates this burden: • 18-day sustained DHEA release from a single IM injection; 100% bioavailability. • 9-day elimination half-life enables stable hormone levels in preclinical models. • Supplied as a characterized reference standard with CoA for ANDA-submission analytical method validation (AMV). • High LogP (5.58-6.28) ensures excellent solubility in oily vehicles for LAI formulation development.

Molecular Formula C26H40O3
Molecular Weight 400.6 g/mol
CAS No. 23983-43-9
Cat. No. B159646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasterone enanthate
CAS23983-43-9
Synonymsdehydroepiandrosterone enanthate
DHEA oenanthate
SH 90300 D
Molecular FormulaC26H40O3
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
InChIInChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1
InChIKeyHHENOUDBWKNPAB-BNCSLUSBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Prasterone Enanthate: Long-Acting DHEA Prodrug


Prasterone enanthate (CAS 23983-43-9), also known as dehydroepiandrosterone (DHEA) enanthate, is a synthetic steroid ester and a long-lasting prodrug of the endogenous androgen/neurosteroid prasterone (DHEA) [1]. Chemically, it is the C3β heptanoate (enanthate) ester of DHEA (C26H40O3; MW 400.6) [2]. Its primary use is as the DHEA component in Gynodian Depot, a combination intramuscular depot injection for menopausal hormone therapy, providing sustained DHEA release for approximately 18 days [1].

Why Prasterone Enanthate Cannot Be Replaced


Direct substitution of prasterone enanthate with unmodified DHEA, DHEA sulfate (DHEA-S), or even other DHEA esters is not pharmacokinetically equivalent. Unmodified DHEA has an extremely short biological half-life of 15-38 minutes [1], requiring frequent daily dosing and exhibiting poor oral bioavailability due to extensive first-pass metabolism. DHEA-S, while longer-lived (half-life 7-22 hours) [1], does not provide the multi-week depot effect achievable with the enanthate ester. The enanthate moiety confers a specific, quantifiable prolongation of release—a 9-day half-life and 18-day duration of action following intramuscular injection [2]—that is not replicated by other esters or salt forms. This fundamental difference in release kinetics has direct implications for research models requiring sustained hormone levels and for industrial formulation of long-acting injectables.

Prasterone Enanthate Quantitative Evidence


Extended Half-Life and Duration of Action

Prasterone enanthate administered intramuscularly demonstrates an elimination half-life of 9 days and a duration of action of 18 days [1]. In contrast, unmodified DHEA has a biological half-life of only 15-38 minutes, and DHEA-S has a half-life of 7-22 hours [2].

Pharmacokinetics Depot Formulation Half-life Sustained Release Hormone Replacement

Complete Intramuscular Bioavailability

Intramuscular injection of prasterone enanthate provides 100% bioavailability, completely avoiding hepatic first-pass metabolism [1]. In contrast, oral DHEA exhibits poor absolute bioavailability, reported as approximately 3.1% in the rhesus monkey [2].

Bioavailability First-pass Metabolism Pharmacokinetics Drug Delivery Intramuscular

High Lipophilicity for Depot Formulations

The heptanoate ester moiety significantly increases the lipophilicity of prasterone enanthate, with calculated LogP values of 5.58 (ALOGPS) and 6.28 (ChemAxon) [1]. This is substantially higher than unmodified DHEA, which has LogP values around 3.36-3.53 [2].

Lipophilicity LogP Formulation Science Oil Solubility Depot Injection

Complete Hydrolysis to DHEA

Prasterone enanthate acts as a prodrug that is completely hydrolyzed in vivo into the active moiety DHEA and heptanoic acid [1]. This predictable activation contrasts with the variable and extensive metabolism of oral DHEA, which undergoes significant first-pass conversion to sulfated and glucuronidated metabolites [2].

Prodrug Hydrolysis Metabolism Pharmacokinetics Drug Activation

Reference Standard for Quality Control

Prasterone enanthate is commercially available as a highly characterized reference standard, supplied with detailed analytical data compliant with regulatory guidelines . It is specifically indicated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Analytical Standard Reference Material Method Validation Quality Control ANDA

Proven Stability in Oil-Based Depot Formulation

Prasterone enanthate is a key component of Gynodian Depot, a commercially available depot injection containing 200 mg prasterone enanthate and 4 mg estradiol valerate in an oily vehicle [1]. Clinical studies confirm its 18-day duration of action in this specific formulation, demonstrating proven long-term stability and compatibility [2].

Formulation Stability Depot Injection Drug Product Gynodian Depot Clinical Validation

Key Applications of Prasterone Enanthate


Long-Acting Hormone Replacement Research

Investigators studying sustained DHEA replacement in preclinical models of menopause, adrenal insufficiency, or aging should prioritize prasterone enanthate for its 18-day duration of action and 100% IM bioavailability [1]. This eliminates the need for daily oral DHEA gavage, reducing animal stress and experimental variability while providing stable, physiologically relevant hormone levels for weeks.

QC Method Development for Generics

Analytical chemists developing HPLC or GC-MS methods for the quantification of DHEA esters in complex matrices should procure prasterone enanthate as a certified reference standard. Its availability with detailed characterization data streamlines method validation (AMV) and ensures compliance with regulatory guidelines for ANDA submissions, a utility not guaranteed with uncharacterized research-grade DHEA.

Novel LAI Formulation Development

Formulation scientists developing new LAI products for androgens or neurosteroids should select prasterone enanthate as a model compound or active ingredient. Its high LogP (5.58-6.28) [2] confirms excellent solubility in oily vehicles (e.g., castor oil), and its proven 18-day stability in the commercial Gynodian Depot formulation [3] provides a validated starting point for developing novel depot formulations with predictable release kinetics.

Prodrug PK/PD Modeling

Researchers building PK/PD models for ester prodrugs can leverage prasterone enanthate's well-defined and predictable activation pathway. Unlike the complex, multi-pathway metabolism of oral DHEA [4], prasterone enanthate undergoes complete hydrolysis to a single active moiety (DHEA) [5]. This simplifies modeling efforts, allowing for more accurate prediction of systemic exposure and pharmacodynamic effects from a given depot injection.

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